Cyanamide, disodium salt (8CI,9CI)

Beschreibung

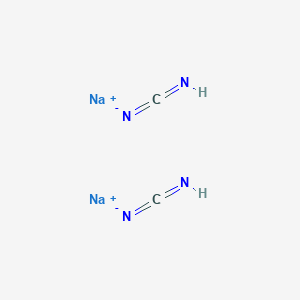

Cyanamide, disodium salt (8CI,9CI) is an inorganic compound with the molecular formula C₂N₂Na₂, derived from the parent compound cyanamide (H₂NCN). It is a disodium salt where two sodium cations replace the hydrogen atoms in cyanamide. This compound is characterized by its ionic structure, high solubility in water, and reactivity due to the presence of the cyanamide anion (NCN²⁻). Applications may include use in organic synthesis, agrochemicals, or as a precursor in materials science .

Eigenschaften

Molekularformel |

C2H2N4Na2 |

|---|---|

Molekulargewicht |

128.04 g/mol |

IUPAC-Name |

disodium;iminomethylideneazanide |

InChI |

InChI=1S/2CHN2.2Na/c2*2-1-3;;/h2*2H;;/q2*-1;2*+1 |

InChI-Schlüssel |

QDCWNAGSKQKYKV-UHFFFAOYSA-N |

Kanonische SMILES |

C(=N)=[N-].C(=N)=[N-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Water Solubility | Key Applications | Toxicity Profile |

|---|---|---|---|---|

| Cyanamide, Disodium Salt | C₂N₂Na₂ | High (inferred) | Synthesis, agrochemicals | Limited data |

| Calcium Cyanamide | CN₂Ca | <1 g/L | Fertilizer, steel | Respiratory irritant |

| Sodium Selenite | Na₂SeO₃ | 950 g/L | Supplements, glass | Toxic in excess |

| Disodium Hydrogen Phosphate | Na₂HPO₄·2H₂O | 730 g/L | Food additive, buffer | Low toxicity |

Table 2: Functional Group and Reactivity

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| Cyanamide, Disodium Salt | NCN²⁻ anion | Nucleophilic substitution, polymerization |

| Sodium Dicyanamide | N(CN)₂⁻ anion | Ligand in coordination chemistry |

| Sodium Bithionolate | S-bridged dichlorophenol | Antimicrobial action |

| Disodium Methanediphosphonate | PO₃²⁻ groups | Metal chelation |

Vorbereitungsmethoden

Hydrolysis of Calcium Cyanamide via the Frank-Caro Process

Calcium cyanamide (CaCN₂), synthesized via the Frank-Caro process, serves as the primary precursor for disodium cyanamide. The reaction involves carbothermal reduction of calcium oxide with carbon at high temperatures (1,000–1,200°C) to form calcium cyanamide, which is subsequently hydrolyzed:

Procedure :

-

Calcium carbide (CaC₂) is reacted with nitrogen gas at 1,100°C to form CaCN₂.

-

The resultant CaCN₂ is slurried with sodium carbonate (Na₂CO₃) in water, with CO₂ introduced to maintain a pH of 9–10.

-

Filtration removes CaCO₃, leaving an aqueous solution of Na₂CN₂.

Key Parameters :

-

Temperature: 40–60°C during hydrolysis.

-

Yield: 70–85% (depending on purity of CaCN₂).

-

By-products: Dicyandiamide (NH₂C(NH)NHCN) forms if pH exceeds 10.

Direct Synthesis from Sodium Sulfate and Lime Nitrogen

A patent (CN104176746A) outlines a novel method using sodium sulfate (Na₂SO₄) and lime nitrogen (CaCN₂) under mild conditions:

Procedure :

-

Na₂SO₄ is dissolved in water (1:4 weight ratio).

-

Lime nitrogen is added incrementally at 0–40°C for 8–16 hours.

-

Filtration removes Ca(OH)₂ and NaHSO₄.

-

Acidification with HCl precipitates Na₂CN₂, which is concentrated under reduced pressure.

Key Parameters :

-

Molar ratio (CaCN₂:Na₂SO₄): 1:1–1.1.

-

pH: Maintained at 4.5–6 during acidification.

-

Yield: 70% (purity >99% after recrystallization).

Spray Drying of Sodium Hydrogen Cyanamide

US Patent 4,714,602 describes spray drying aqueous sodium hydrogen cyanamide (NaHCN₂) to obtain anhydrous Na₂CN₂:

Procedure :

-

NaHCN₂ is prepared by reacting cyanamide (NH₂CN) with NaOH in water.

-

The solution (20–70% solids) is atomized in a spray drier with CO₂-free air or nitrogen at 110–200°C inlet temperature.

-

Powdered Na₂CN₂ is collected with residual moisture <3%.

Key Parameters :

-

Inlet/outlet temperatures: 158°C/98°C (optimal for minimal decomposition).

-

Purity: 82–94% (contaminated with 3–10% Na₂CO₃ if air is used).

-

Scale: Industrial-scale production with 500+ ton/year capacity.

Reaction of Sodium Phosphanide with Cyanonitrile Derivatives

Recent academic research (Cardiff University, 2021) demonstrates a mechanistically distinct route using sodium phosphanide ([Na(18-crown-6)][PH₂]):

Procedure :

-

Sodium phosphanide reacts with dimethyl N-cyanocarbonimidate in THF at −78°C.

-

Methanol is eliminated, forming the cyapho-cyanamide intermediate.

-

Neutralization with LiHMDS yields Na₂CN₂ after workup.

Key Parameters :

-

Solvent: Anhydrous THF.

-

Temperature: −78°C to 25°C (prevents side reactions).

-

Yield: 65–75% (academic lab scale).

Electrochemical Synthesis from Sodium Amide and Carbon

The Castner process, though largely obsolete, provides historical context:

Procedure :

-

Sodium amide (NaNH₂) and carbon are heated in an iron reactor.

-

Hydrogen gas is vented, and the product is quenched in water.

Key Parameters :

-

Temperature: 800°C (energy-intensive).

-

Purity: ~70% (requires subsequent purification).

Comparative Analysis of Methods

| Method | Catalyst/Temperature | Yield | Purity | By-products |

|---|---|---|---|---|

| Frank-Caro Hydrolysis | Na₂CO₃, 40–60°C | 70–85% | 85–90% | Dicyandiamide, CaCO₃ |

| Na₂SO₄/CaCN₂ Reaction | None, 0–40°C | 70% | >99% | NaHSO₄, NaCl |

| Spray Drying | CO₂-free air, 110–200°C | 90% | 82–94% | Na₂CO₃ (if air used) |

| Sodium Phosphanide Route | LiHMDS, −78°C | 65–75% | 95% | Methanol, LiCl |

| Castner Process | None, 800°C | 70% | 70% | Graphite, NH₃ |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Cyanamide, disodium salt, and how do reaction parameters (e.g., pH, temperature) affect yield and purity?

- Methodological Answer : Synthesis typically involves neutralizing cyanamide with sodium hydroxide under controlled conditions. Precise stoichiometric ratios (1:2 for cyanamide:sodium) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Post-synthesis purification via recrystallization in ethanol-water mixtures improves purity. Yield optimization requires monitoring pH (maintained at 10–12) and temperature (25–40°C). Characterization should include elemental analysis and titration to confirm Na⁺ content .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of Cyanamide, disodium salt?

- Methodological Answer :

- FT-IR : Identify cyanamide’s N≡C–N stretching (2100–2200 cm⁻¹) and Na–O bonds (400–500 cm⁻¹).

- XRD : Compare lattice parameters with reference data (e.g., JCPDS) to confirm crystalline phase.

- NMR : ¹³C NMR detects cyanamide’s nitrile carbon (~120 ppm). For hygroscopic samples, use D₂O as a solvent and account for sodium’s quadrupolar effects .

Q. How is Cyanamide, disodium salt utilized as a substrate in enzymatic assays, and what are its advantages over analogs?

- Methodological Answer : Its stability in aqueous buffers and ability to act as a nitrogen donor make it ideal for studying amidases or nitrilases. For example, in phosphatase assays, monitor phosphate release via colorimetric methods (e.g., molybdate-blue). Compared to calcium cyanamide, the disodium salt offers higher solubility and reduced metal interference in kinetic studies .

Advanced Research Questions

Q. What strategies mitigate decomposition of Cyanamide, disodium salt during long-term storage or under reactive experimental conditions?

- Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis. For reactive environments (e.g., acidic media), use stabilizing agents like EDTA to chelate trace metals that catalyze degradation. Periodic purity checks via HPLC (C18 column, UV detection at 254 nm) are advised .

Q. How can researchers reconcile conflicting data on the catalytic efficiency of Cyanamide, disodium salt in non-aqueous solvents?

- Methodological Answer : Contradictions often arise from solvent polarity effects on ion pairing. Conduct conductivity measurements to assess dissociation in solvents like DMSO or THF. Pair kinetic studies with DFT calculations (e.g., Gaussian software) to model solvent-solute interactions and identify optimal solvent systems .

Q. What advanced computational approaches predict the interaction between Cyanamide, disodium salt and biomolecular targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities and conformational changes. Parameterize the disodium salt using RESP charges derived from quantum mechanics (B3LYP/6-31G*). Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How does the coordination chemistry of Cyanamide, disodium salt influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The Na⁺ ions can act as Lewis acids, polarizing cyanamide’s nitrile group for nucleophilic attack. Use EXAFS to study Na⁺ coordination geometry in situ. Compare reactivity with non-alkali cyanamide salts to isolate electronic vs. ionic effects .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in Cyanamide, disodium salt toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Account for heteroscedasticity with weighted least squares. Report EC₅₀ values with 95% confidence intervals and use ANOVA for cross-study comparisons .

Q. How should researchers design controls to distinguish between Cyanamide, disodium salt’s direct effects and indirect metabolic byproducts in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.